![molecular formula C11H9FN6 B1668524 N3-(4-fluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine-3,4-diamine CAS No. 522629-08-9](/img/structure/B1668524.png)
N3-(4-fluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine-3,4-diamine
Overview
Description
“N3-(4-fluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine-3,4-diamine” is a pyrazolopyrimidine . It has the molecular formula C11H9FN6 and an average mass of 244.228 .
Synthesis Analysis
The synthesis of this compound involves the interaction between N’-heteroaryl guanidine with polyfunctional π-acceptors in different media and conditions . The starting material N’-heteroaryl guanidine is obtained from the condensation of 4-fluorobenzaledhyed with 4,5-dihydro-1-phenyl-3-methylpyrazol-5-one in reflux EtOH/piperidine, followed by cycloaddition via a nucleophilic attack with guanidine HCl under the same conditions .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C1=CC(=CC=C1NC2=C3C(=NC=NC3=NN2)N)F .Chemical Reactions Analysis
The orientation of cyclization reactions of functionalized amino and/or hydrazine bearing heterocyclic moieties depends on the effect of substituents, solvent pH, temperature, chemoselective orientation heterocycleization, and regioselectivity of electrocyclization .Physical And Chemical Properties Analysis
This compound has a net charge of 0, and its mono-isotopic mass is 244.08727 . More detailed physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
MNK1 Inhibitor
CGP 57380 is a specific and selective MNK1 inhibitor . Mitogen-activated protein kinase-interacting kinases (MNKs) are a type of protein kinase that play a crucial role in the control of gene expression at the level of mRNA translation. By inhibiting MNK1, CGP 57380 can help researchers study the role and impact of MNK1 in various biological processes .
Investigation of eIF4F Assembly
CGP 57380 has been used as a MNK1 inhibitor to investigate the role of Mnk1 on eukaryotic translation initiation factor 4F (eIF4F) assembly . eIF4F is a complex that plays a key role in the initiation of protein synthesis. By inhibiting MNK1, researchers can study how this affects the assembly of the eIF4F complex .
Study of Viral Replication
In addition to its role in studying protein synthesis, CGP 57380 has also been used to study viral replication, specifically the replication of the Newcastle disease virus (NDV) in HeLa cells . By inhibiting MNK1 and its impact on eIF4F assembly, researchers can gain insights into how this affects the ability of viruses to replicate .
Interferon Translation
CGP 57380 has been used as an MNK1 inhibitor to evaluate the contribution of interferon (IFN-γ) translation during m157-transgenic (Tg) stimulation . This can help in understanding the role of interferons, a group of signaling proteins, in immune responses .
β-catenin Nuclear Translocation Inhibitor
CGP 57380 is a β-catenin nuclear translocation inhibitor . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription. By inhibiting its translocation to the nucleus, CGP 57380 can help researchers study its effects on various cellular processes .
Cancer Research
CGP 57380 has been found to prevent the proliferation of several cancers . It enhances radiation-induced apoptosis in nasopharyngeal carcinoma (NPC). CGP 57380 upregulates β-catenin in the cytoplasm and inhibits epithelial-mesenchymal transition (EMT), a process often associated with cancer progression and metastasis .
Future Directions
Mechanism of Action
Target of Action
CGP 57380, also known as N3-(4-fluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine-3,4-diamine, is a potent and selective inhibitor of the Mitogen-activated protein kinase-interacting kinase 1 (MNK1) . MNK1 is a serine/threonine kinase that integrates signals from the MAP kinase pathway and phosphorylates the eukaryotic translation initiation factor 4E (eIF4E) .
Mode of Action
CGP 57380 acts by inhibiting the MNK1-mediated phosphorylation of eIF4E . This inhibition is selective, with no inhibitory activity against other kinases such as p38, JNK1, ERK1/2, PKC, or Src-like kinases .
Biochemical Pathways
The primary biochemical pathway affected by CGP 57380 is the MAP kinase pathway. By inhibiting MNK1, CGP 57380 prevents the phosphorylation of eIF4E, a key player in the initiation of cap-dependent translation . This can lead to the downregulation of proteins involved in cell proliferation and survival, thereby exerting anti-cancer effects .
Result of Action
The inhibition of eIF4E phosphorylation by CGP 57380 can lead to a decrease in cell proliferation and an increase in apoptosis . For example, in T-cell acute lymphoblastic leukemia (T-ALL) cells, CGP 57380 has been shown to significantly inhibit cell proliferation in a time- and dose-dependent manner .
Action Environment
The efficacy and stability of CGP 57380 can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that its bioavailability could be affected by the presence of this solvent . Additionally, the compound’s stability may be influenced by temperature and storage conditions
properties
IUPAC Name |
3-N-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN6/c12-6-1-3-7(4-2-6)16-11-8-9(13)14-5-15-10(8)17-18-11/h1-5H,(H4,13,14,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPMANVRZYYQMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C(=NC=NC3=NN2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469941 | |
Record name | 3-N-(4-Fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N3-(4-fluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine-3,4-diamine | |
CAS RN |
522629-08-9 | |
Record name | CGP 57380 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0522629089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 522629-08-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741567 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-N-(4-Fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CGP 57380 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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